molecular formula C10H17N3O3 B13614691 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide

Cat. No.: B13614691
M. Wt: 227.26 g/mol
InChI Key: QHZOLXWANCFPAA-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide typically involves the reaction of a pyrrolidinone derivative with an isopropylamine. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Acetone, methanol, or water.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, altering their activity.

    Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)propanamide
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanamide

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide is unique due to its specific isopropylamino group, which may confer distinct reactivity and biological activity compared to its methylamino and ethylamino counterparts.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C10H17N3O3/c1-6(2)12-7(10(11)16)5-13-8(14)3-4-9(13)15/h6-7,12H,3-5H2,1-2H3,(H2,11,16)

InChI Key

QHZOLXWANCFPAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C(=O)CCC1=O)C(=O)N

Origin of Product

United States

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